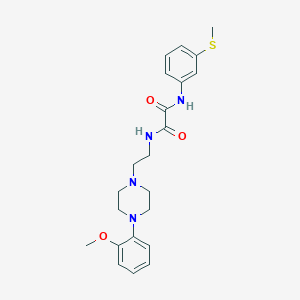
1-(1-Aminoethyl)cyclopropanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(1-Aminoethyl)cyclopropanol” is a chemical compound with the empirical formula C4H9NO . It has a molecular weight of 87.12 . The IUPAC name for this compound is 1-(1-aminoethyl)cyclopropan-1-ol . It is typically found in liquid form .
Synthesis Analysis
The synthesis of cyclopropanols, which are related to “1-(1-Aminoethyl)cyclopropanol”, has been studied extensively. For instance, the reaction of bimetallic CH2(ZnI)2 with α-chloroaldehydes enables a diastereoselective synthesis of trans-2-substituted cyclopropanols . Another method involves a diastereofacial selective attack of epoxy ketones by bis(iodozincio)methane, leading to 2-(1-hydroxyalkyl)-1-alkylcyclopropanols .
Molecular Structure Analysis
The molecular structure of “1-(1-Aminoethyl)cyclopropanol” can be represented by the SMILES string NCC1(O)CC1 . The InChI code for this compound is 1S/C4H9NO/c5-3-4(6)1-2-4/h6H,1-3,5H2 .
Physical And Chemical Properties Analysis
“1-(1-Aminoethyl)cyclopropanol” is a liquid at room temperature . It has a molecular weight of 87.12 and an empirical formula of C4H9NO .
Aplicaciones Científicas De Investigación
Cyclopropane Derivatives in Organic Synthesis
Cyclopropane derivatives, including structures similar to 1-(1-Aminoethyl)cyclopropanol, have been extensively utilized in organic synthesis. For instance, 1-(Arylsulfonyl)cyclopropanol, a cyclopropanone derivative, is used in the synthesis of 1-alkynyl cyclopropylamines, showcasing the versatility of cyclopropane-based structures in synthesizing complex organic compounds (Liu et al., 2008). Moreover, cyclopropanol amino acids, synthesized from allylic sulfones, serve as conformationally restricted building blocks, demonstrating the structural and functional diversity of cyclopropane derivatives in chemical synthesis (Díez et al., 2003).
Conformational Restriction in Drug Design
The cyclopropane ring is effectively used to restrict the conformation of biologically active compounds, enhancing activity and aiding in the investigation of bioactive conformations. Chiral cyclopropanes, such as (1S,2R)- and (1R,2R)-2-aminomethyl-1-(1H-imidazol-4-yl)cyclopropanes, have been designed as conformationally restricted analogues of histamine, showcasing the cyclopropane ring's significance in the design of biologically active molecules (Kazuta et al., 2002).
Structural and Biological Studies
Cyclopropane-based structures are employed in various structural and biological studies. For example, β-Oligopeptides consisting of 1-(Aminomethyl)cyclopropanecarboxylic Acid exhibit unique secondary-structural motifs, such as eight-membered H-bonded rings, contributing to the understanding of peptide structures and their potential applications (Abele et al., 1999). Moreover, cyclopropane-containing natural compounds like 1-aminocyclopropane-1-carboxylic acid and its analogs are studied for their diverse biological activities, including antifungal, antimicrobial, and antitumor properties (Coleman & Hudson, 2016).
Safety and Hazards
Propiedades
IUPAC Name |
1-(1-aminoethyl)cyclopropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c1-4(6)5(7)2-3-5/h4,7H,2-3,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDUOHHRMLNGGPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1(CC1)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-cyclopentylpropan-1-one](/img/structure/B2631873.png)
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(methylthio)benzamide](/img/structure/B2631874.png)
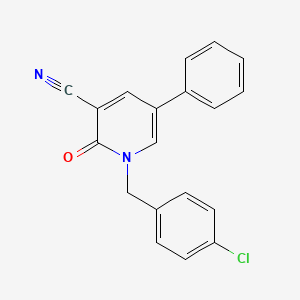
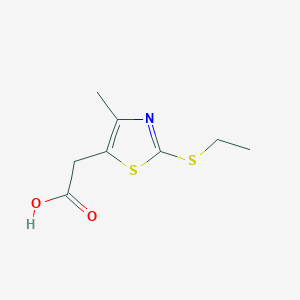
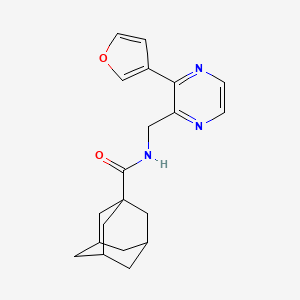
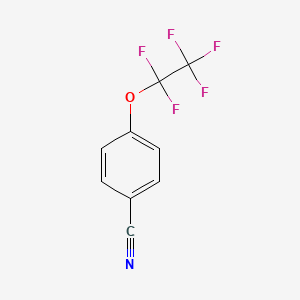
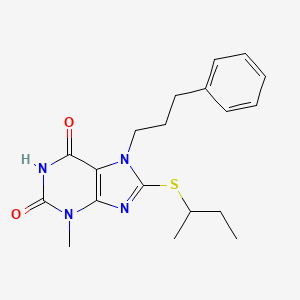
![1-{[1-(4-butoxybenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-methylpiperidine](/img/structure/B2631883.png)
![3-{4-[4-(4-methoxyphenyl)piperazino]-4-oxobutyl}-1,2,3-benzotriazin-4(3H)-one](/img/structure/B2631884.png)
![3-(3-fluorophenyl)-8-(4-(2-fluorophenyl)piperazine-1-carbonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2631885.png)

![methyl 4-[({[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2631888.png)
![Ethyl 2-(2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2631892.png)
